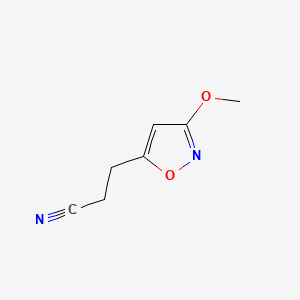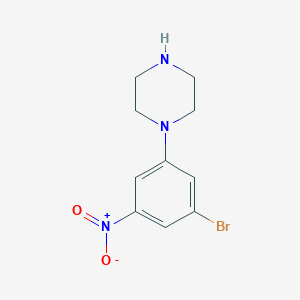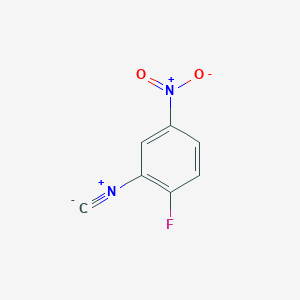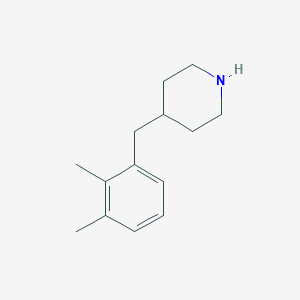
Ethyl 2-amino-4-cyanobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-cyanobutanoate is an organic compound with the molecular formula C7H12N2O2. It is a versatile intermediate used in the synthesis of various biologically active compounds. This compound is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-cyanobutanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with an amine at 70°C for 6 hours, followed by overnight stirring at room temperature, can yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyanoacetylation process, and the product is typically purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-cyanobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Condensation Reactions: The cyano group can react with carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic environments.
Condensation: Reagents like aldehydes or ketones, often under acidic or basic catalysis.
Reduction: Reagents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted amino acids, heterocyclic compounds, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-cyanobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-cyanobutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-cyanobutanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-3-cyanobutanoate: Similar structure but with the cyano group at a different position.
Ethyl 2-amino-4-cyanopentanoate: Similar structure but with an additional carbon in the backbone.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its versatility and utility in various fields.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3 |
InChI-Schlüssel |
ASILPPKRZQUBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)





![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)






